2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide
CAS No.: 1171391-24-4
Cat. No.: VC11953850
Molecular Formula: C22H22N6O3S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171391-24-4 |
|---|---|
| Molecular Formula | C22H22N6O3S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide |
| Standard InChI | InChI=1S/C22H22N6O3S/c1-30-16-10-8-15(9-11-16)20-25-21(31-27-20)18-19(23)28(26-22(18)32-2)13-17(29)24-12-14-6-4-3-5-7-14/h3-11H,12-13,23H2,1-2H3,(H,24,29) |
| Standard InChI Key | XHRIKYUYMFIEKG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₂H₂₂N₆O₃S, with a molecular weight of 450.5 g/mol. Key structural components include:
-
Pyrazole ring: Substituted at positions 3 (methylsulfanyl), 4 (1,2,4-oxadiazole), and 5 (amino group).
-
1,2,4-Oxadiazole: Linked to a 4-methoxyphenyl group at position 3.
-
Acetamide side chain: Attached to a benzyl group via an N-benzyl linkage.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1171391-24-4 | |
| Molecular Formula | C₂₂H₂₂N₆O₃S | |
| Molecular Weight | 450.5 g/mol | |
| IUPAC Name | 2-[5-Amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)pyrazol-1-yl]-N-benzylacetamide | |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=N3C(CNC(=O)C4=CC=CC=C4)SC)N |
Structural Analogues
Related compounds with modified substituents demonstrate variations in bioactivity:
-
VC5571679 (CAS: 1173078-99-3): Features a 3-ethylphenyl acetamide group instead of benzyl, altering pharmacokinetics.
-
VC11953850 (CAS: 1171391-24-4): Shares the oxadiazole-pyrazole core but differs in acetamide substituents.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
-
Oxadiazole Formation: Cyclization of nitrile oxides with aldehydes or ketones under microwave irradiation (e.g., 70–90°C, 300 W) .
-
Pyrazole Construction: Condensation of hydrazine derivatives with β-keto esters or diketones.
-
Acetamide Coupling: Reaction of benzylamine with acyl chlorides or activated esters.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxadiazole synthesis | Nitrile oxide + 4-methoxybenzaldehyde, MW, 300 W | 75–85% |
| Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 68–72% |
| Acetamide coupling | Benzylamine, EDCI/HOBt, DMF | 60–65% |
Analytical Characterization
-
NMR: ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.25 (m, 9H, aromatic-H), 4.45 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
-
Mass Spectrometry: ESI-MS m/z 451.1 [M+H]⁺.
-
HPLC Purity: >95% (C18 column, acetonitrile/water).
Biological Activities and Mechanisms
Hypothesized Targets
Based on structural analogs, potential targets include:
-
Enzyme Inhibition: Analogous 1,2,4-oxadiazole-pyrazole hybrids inhibit α-glucosidase (IC₅₀: 12–45 µM) and acetylcholinesterase (IC₅₀: 8–32 µM) .
-
Antimicrobial Activity: Methylsulfanyl groups enhance membrane permeability, with MIC values of 8–64 µg/mL against E. coli and S. aureus .
Table 3: Activity of Structural Analogues
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| VC11953850 (this compound) | α-Glucosidase | 28 µM | |
| VC5571679 | E. coli (MIC) | 16 µg/mL | |
| Related triazole | Antifungal (C. albicans) | 62.5 µg/mL |
Research Gaps and Future Directions
Unresolved Questions
-
Pharmacokinetics: No data on absorption, distribution, or metabolism in vivo.
-
Specific Target Validation: Limited evidence for direct binding to biological targets.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume